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molecular formula C2H8ClNO B591581 Ethanolamine hydrochloride, [1-3H] CAS No. 133827-62-0

Ethanolamine hydrochloride, [1-3H]

Cat. No. B591581
M. Wt: 101.558
InChI Key: PMUNIMVZCACZBB-ZGFFPCLESA-N
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Patent
US07115771B2

Procedure details

In a 500 mL three-neck flask equipped with a thermometer and a reflux condenser were placed 300 g of toluene and 60.0 g (0.62 mol) of ethanolamine hydrochloride, followed by heating to 110° C. with stirring. After the inner temperature reached 110° C., 77.1 g (0.74 mol) of methacryloyl chloride was added dropwise thereto over a period of 30 minutes. After completion of the dropwise addition, the mixture was continued to stir for further 3 hours and then cooled to 0° C. with stirring. The precipitated solid was collected by filtration and then the resulting solid was washed with 300 g of diisopropyl ether. The solid was collected by filtration and then dried under reduced pressure to obtain 85.2 g of 2-aminoethyl 2-methylacrylate hydrochloride.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
77.1 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([CH2:4][NH2:5])[OH:3].[C:6]([Cl:11])(=[O:10])[C:7]([CH3:9])=[CH2:8]>C1(C)C=CC=CC=1>[ClH:11].[CH3:9][C:7](=[CH2:8])[C:6]([O:3][CH2:2][CH2:4][NH2:5])=[O:10] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
Cl.C(O)CN
Step Two
Name
Quantity
77.1 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Three
Name
Quantity
300 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL three-neck flask equipped with a thermometer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
reached 110° C.
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
to stir for further 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
the resulting solid was washed with 300 g of diisopropyl ether
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.CC(C(=O)OCCN)=C
Measurements
Type Value Analysis
AMOUNT: MASS 85.2 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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